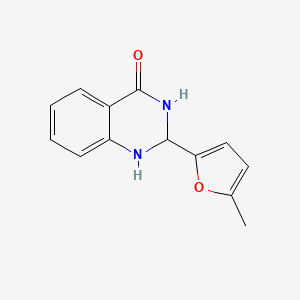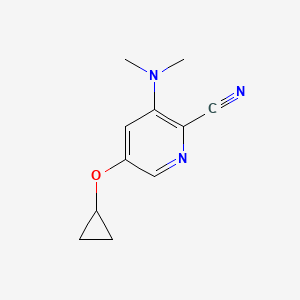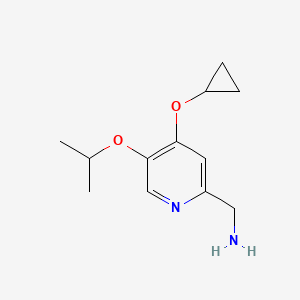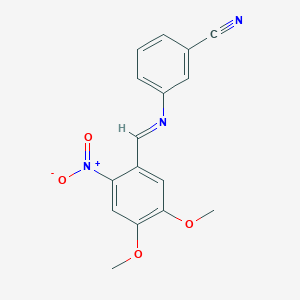![molecular formula C17H14BrClN2O3S B14811248 N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B14811248.png)
N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group, a carbonothioyl group, and a bromo-chlorophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-(4-bromo-2-chlorophenoxy)acetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-fluorophenoxy)acetamide
- **N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chloro-2-fluorophenoxy)acetamide
- **N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-iodophenoxy)acetamide
Uniqueness
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide is unique due to the specific combination of functional groups and halogen atoms in its structure
Properties
Molecular Formula |
C17H14BrClN2O3S |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H14BrClN2O3S/c1-10(22)11-3-2-4-13(7-11)20-17(25)21-16(23)9-24-15-6-5-12(18)8-14(15)19/h2-8H,9H2,1H3,(H2,20,21,23,25) |
InChI Key |
MKUGUSCTHBEBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


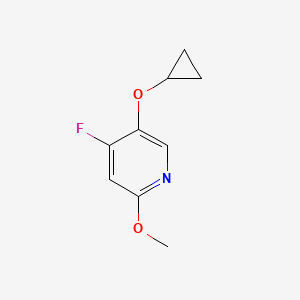
![N-benzyl-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14811175.png)


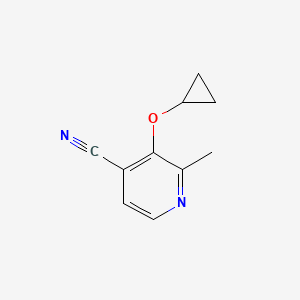

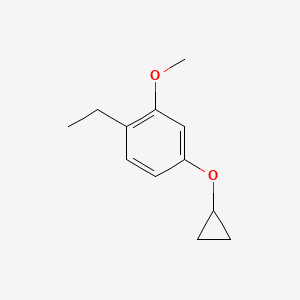
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B14811199.png)

